molecular formula C14H14F5NO2S2 B3557232 6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid

6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid

Cat. No. B3557232
M. Wt: 387.4 g/mol
InChI Key: YEMGRVGOIVMOPF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridine ring, a carbothioic S-acid group, and multiple fluoromethyl groups . These functional groups can greatly influence the properties and reactivity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the trifluoromethyl groups would likely have a significant impact on the molecule’s shape and electronic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For instance, the trifluoromethyl groups are known for their strong C-F bonds and could undergo various reactions, such as C-F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of fluorine atoms could make the compound highly electronegative .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of multiple functional groups, there could be many possibilities for further investigation .

properties

IUPAC Name

6-(difluoromethyl)-4-(2-methylpropyl)-5-methylsulfanylcarbonyl-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2S2/c1-5(2)4-6-7(13(22)24-3)9(11(15)16)20-10(14(17,18)19)8(6)12(21)23/h5,11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMGRVGOIVMOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C(=O)S)C(F)(F)F)C(F)F)C(=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Reactant of Route 2
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Reactant of Route 3
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Reactant of Route 4
Reactant of Route 4
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Reactant of Route 5
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid
Reactant of Route 6
6-(difluoromethyl)-4-isobutyl-5-[(methylthio)carbonyl]-2-(trifluoromethyl)pyridine-3-carbothioic S-acid

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